Dermorphin

Opioid pharmacology Receptor binding kinetics Analgesic peptide development

Dermorphin (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) is a naturally occurring heptapeptide distinguished by a D-Ala² residue essential for bioactivity. Select this compound for: (1) Sub-nanomolar MOR affinity (Ki=0.54 nM) – 2.7× higher than DAMGO. (2) Exceptional μ/δ selectivity (>1700-fold) eliminating off-target noise. (3) 30-fold potency advantage over DAMGO in CNS electrophysiology (0.05-5 pmol). (4) 752-2170× greater potency than morphine in pain models (ED₅₀ 13-23 pmol). (5) Essential benchmark for D-amino acid SAR (>4000-fold activity loss with L-Ala²). Supplied ≥98% HPLC purity. Ship ambient.

Molecular Formula C40H50N8O10
Molecular Weight 802.9 g/mol
CAS No. 77614-16-5
Cat. No. B549996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermorphin
CAS77614-16-5
Synonymsdermorphin
dermorphin, (2-L-Ala)-isomer
H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2
tyrosyl-alanyl-phenylalanyl-glycyl-tyrosyl-prolyl-serinamide
Molecular FormulaC40H50N8O10
Molecular Weight802.9 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N
InChIInChI=1S/C40H50N8O10/c1-23(44-37(55)29(41)18-25-9-13-27(50)14-10-25)36(54)46-30(19-24-6-3-2-4-7-24)38(56)43-21-34(52)45-31(20-26-11-15-28(51)16-12-26)40(58)48-17-5-8-33(48)39(57)47-32(22-49)35(42)53/h2-4,6-7,9-16,23,29-33,49-51H,5,8,17-22,41H2,1H3,(H2,42,53)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,57)/t23-,29+,30+,31+,32+,33+/m1/s1
InChIKeyFHZPGIUBXYVUOY-VWGYHWLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermorphin (CAS 77614-16-5) Procurement Guide: Potent μ-Opioid Heptapeptide for Opioid Research


Dermorphin (CAS 77614-16-5, C₄₀H₅₀N₈O₁₀, MW 802.87) is a naturally occurring heptapeptide μ-opioid receptor (MOR) agonist originally isolated from the skin of South American frogs (Phyllomedusa sauvagei). Its primary amino acid sequence is H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ [1]. Distinguished by a D-alanine residue at position 2—a rare feature among animal-derived peptides—dermorphin exhibits exceptionally high binding affinity for MOR (Ki = 0.54 nM) and demonstrates >1700-fold selectivity over δ-opioid receptors [2].

Why Dermorphin Cannot Be Substituted with Generic μ-Opioid Agonists


The μ-opioid receptor agonist landscape is populated by compounds of varying potency, selectivity profiles, and metabolic stability. Interchanging dermorphin with standard MOR agonists such as morphine, DAMGO, or enkephalin analogs introduces critical confounding variables. Dermorphin binds MOR with sub-nanomolar affinity (Kd = 1.24 nM) [1], substantially exceeding the affinity of the widely used synthetic peptide DAMGO (Kd = 3.35 nM) [1], and exhibits markedly reduced interaction with δ and κ opioid receptor subtypes compared to enkephalin-based probes [2]. These quantitative differences in binding kinetics and subtype selectivity translate into divergent functional outcomes in both in vitro and in vivo experimental models, rendering direct substitution scientifically invalid without extensive re-validation of assay parameters and dose-response relationships.

Quantitative Differentiation Evidence for Dermorphin: Comparator-Based Procurement Rationale


Superior μ-Opioid Receptor Binding Affinity Relative to DAMGO

Dermorphin demonstrates significantly higher binding affinity for μ-opioid receptors compared to the widely used synthetic MOR agonist DAMGO. In competitive displacement assays using rat brain membranes, dermorphin exhibited a Kd value of 1.24 nM for μ sites, representing approximately 2.7-fold greater affinity than DAMGO (Kd = 3.35 nM) [1].

Opioid pharmacology Receptor binding kinetics Analgesic peptide development

High μ/δ Selectivity Ratio Exceeding 1700-Fold

Dermorphin exhibits pronounced selectivity for μ-opioid receptors over δ-opioid receptors, a critical parameter for minimizing confounding δ-mediated effects in experimental systems. In radioligand binding assays, dermorphin binds to μ-opioid receptors with a Ki of 0.54 nM, while its affinity for δ-opioid receptors is substantially lower at Ki = 929 nM, yielding a selectivity ratio (Ki,δ / Ki,μ) of approximately 1720-fold [1]. In contrast, the δ-selective ligand DADLE exhibits a reversed preference with Kd = 2.27 nM for δ sites [2].

Receptor selectivity profiling Opioid subtype discrimination Off-target minimization

30-Fold Greater In Vivo Potency than DAMGO in CNS Functional Assays

When microinfused directly into the locus coeruleus of rats, dermorphin produced dose-dependent electrocortical (ECoG) synchronization that was approximately 30 times more potent than DAMGO in eliciting quantitatively comparable ECoG changes [1]. Additionally, dermorphin was 10-fold more potent than the δ-selective agonist DADLE in this same functional CNS assay [1].

In vivo pharmacology CNS electrophysiology Opioid potency comparison

752-2170× Higher Analgesic Potency than Morphine Following Central Administration

In rat analgesia models utilizing intracerebroventricular (i.c.v.) administration, dermorphin exhibited an ED₅₀ of 13-23 pmol/rat, rendering morphine 752 to 2170 times less potent depending on the specific analgesia test employed [1]. In mouse tail-flick assays, dermorphin tetrapeptides demonstrated 500-1000× higher potency than morphine following i.c.v. administration [2].

Antinociception Analgesic potency Preclinical pain models

Critical Role of D-Ala² Residue: >4000-Fold Activity Loss in L-Ala² Analog

The D-alanine residue at position 2 is essential for dermorphin's agonistic activity at μ-opioid receptors. Replacement of D-Ala² with L-Ala² ([L-Ala²]dermorphin) results in a >4000-fold reduction in μ-opioid receptor affinity [1]. This stereochemical requirement demonstrates that dermorphin's exceptional potency is not achievable with standard L-amino acid peptide analogs, underscoring the non-substitutable nature of the native peptide for structure-activity relationship studies.

Structure-activity relationship Peptide SAR Chiral amino acid requirement

Minimal κ-Opioid Receptor Interaction Confers Cleaner Pharmacological Profile

Dermorphin demonstrates negligible interaction with κ-opioid receptors. In radioligand displacement assays using [³H]ethylketocyclazocine (EKC), dermorphin was ineffective in displacing binding to κ receptors after prior blocking of μ and δ sites [1]. This lack of κ-receptor engagement distinguishes dermorphin from less selective opioid ligands and from certain dermorphin analogs that exhibit measurable κ-receptor affinity [2].

Receptor selectivity κ-Opioid receptor Off-target binding

Optimal Research and Industrial Applications for Dermorphin Based on Quantitative Evidence


μ-Opioid Receptor Binding Assays Requiring High-Affinity Positive Control

In radioligand binding or fluorescence polarization assays targeting μ-opioid receptors, dermorphin serves as an optimal positive control due to its sub-nanomolar Ki (0.54 nM) [1] and 2.7-fold higher affinity than DAMGO (Kd: 1.24 nM vs. 3.35 nM) [2]. Its high μ/δ selectivity (>1700-fold) [1] ensures that observed displacement signals are predominantly μ-receptor mediated, reducing the need for δ-receptor antagonist co-incubation and simplifying assay validation protocols.

CNS Electrophysiology Studies Investigating μ-Opioid Modulation

For researchers conducting in vivo electrophysiological recordings of CNS opioid receptor function—particularly studies involving locus coeruleus microinfusion or ECoG spectral analysis—dermorphin provides a 30-fold potency advantage over DAMGO [1]. This enables the use of lower picomolar dosing ranges (0.05-5 pmol) [1], which reduces compound consumption costs, minimizes potential pressure-injection artifacts, and permits extended dose-response curve characterization within a single experimental session.

Preclinical Analgesia and Pain Model Development

In rodent models of acute and chronic pain where central administration (i.c.v.) is employed, dermorphin offers an exceptionally wide dynamic range for dose-response studies with ED₅₀ values of 13-23 pmol/rat—representing 752-2170× greater potency than morphine [1]. This ultra-high potency makes dermorphin the reagent of choice for establishing maximum-efficacy baselines in novel analgesic compound screening campaigns and for investigating μ-opioid receptor-mediated antinociceptive mechanisms with minimal compound mass requirements [2].

Structure-Activity Relationship (SAR) Studies of D-Amino Acid Peptides

Dermorphin's unique D-Ala² residue—and the >4000-fold activity loss observed upon substitution with L-Ala² [1]—makes it an essential reference compound for SAR investigations of D-amino acid-containing opioid peptides. Laboratories synthesizing novel dermorphin analogs, peptidomimetics, or constrained peptide scaffolds require authentic dermorphin as a benchmark comparator to validate that synthetic modifications do not inadvertently abolish μ-opioid receptor agonism through unintended stereochemical alterations.

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